9-Bromo-2,6-dichloroanthracene
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Overview
Description
9-Bromo-2,6-dichloroanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of bromine and chlorine atoms at the 9th and 2nd, 6th positions, respectively. Anthracene derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic electronics and photochemistry .
Preparation Methods
The synthesis of 9-Bromo-2,6-dichloroanthracene typically involves halogenation reactions. One common method is the bromination of 2,6-dichloroanthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
9-Bromo-2,6-dichloroanthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced anthracene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted anthracene derivatives .
Scientific Research Applications
9-Bromo-2,6-dichloroanthracene has several scientific research applications:
Organic Electronics: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Fluorescent Probes: Its fluorescence properties make it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Material Science:
Mechanism of Action
The mechanism by which 9-Bromo-2,6-dichloroanthracene exerts its effects is primarily related to its ability to absorb and emit light. The compound’s molecular structure allows it to undergo electronic transitions upon exposure to light, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include the interaction with specific wavelengths of light and the subsequent emission of photons .
Comparison with Similar Compounds
9-Bromo-2,6-dichloroanthracene can be compared with other anthracene derivatives such as:
9,10-Dibromoanthracene: Similar in structure but with bromine atoms at the 9th and 10th positions. It exhibits different photophysical properties and reactivity.
2,6-Dichloroanthracene: Lacks the bromine atom at the 9th position, resulting in different chemical behavior and applications.
9-Anthraldehyde: Contains an aldehyde group at the 9th position, leading to distinct reactivity and applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique photophysical properties and reactivity compared to other anthracene derivatives .
Properties
CAS No. |
88847-74-9 |
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Molecular Formula |
C14H7BrCl2 |
Molecular Weight |
326.0 g/mol |
IUPAC Name |
9-bromo-2,6-dichloroanthracene |
InChI |
InChI=1S/C14H7BrCl2/c15-14-12-4-3-10(16)6-9(12)5-8-1-2-11(17)7-13(8)14/h1-7H |
InChI Key |
KMUSHQGVWMBRBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C(C3=C(C=C21)C=C(C=C3)Cl)Br)Cl |
Origin of Product |
United States |
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